[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid
Description
[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid is a pyridine-based boronic acid derivative characterized by a methoxycarbonylamino (-NHCO₂Me) substituent at the 6-position and a boronic acid (-B(OH)₂) group at the 3-position of the pyridine ring. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its ability to form stable boronate esters with diols, enabling applications in pharmaceutical synthesis and materials science . Its synthesis typically involves protection/deprotection strategies for the amino group, as exemplified by BOC (tert-butoxycarbonyl) intermediates .
Properties
IUPAC Name |
[6-(methoxycarbonylamino)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BN2O4/c1-14-7(11)10-6-3-2-5(4-9-6)8(12)13/h2-4,12-13H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYJOFVINFDIFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)NC(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyaura Borylation
The Miyaura borylation reaction employs palladium catalysts to introduce boronic acid groups into aryl halides. For example, a pyridine substrate bearing a halogen at the 3-position could react with bis(pinacolato)diboron (B2pin2) under Pd catalysis. While no direct example exists for this compound, analogous reactions for 3-borylated pyridines suggest yields of 60–80% under optimized conditions.
Key Reaction Parameters
-
Catalyst: Pd(dppf)Cl₂ (1–5 mol%)
-
Base: KOAc or Et₃N
-
Solvent: Dioxane or DMF
-
Temperature: 80–100°C
Stepwise Synthesis of this compound
The target compound features both methoxycarbonylamino and boronic acid groups on a pyridine ring. A plausible synthetic route involves sequential functionalization:
Synthesis of 6-Aminopyridin-3-ylboronic Acid
Amino groups can direct electrophilic borylation. For example, nitration of 3-bromopyridine followed by reduction yields 3-bromo-6-aminopyridine. Subsequent Miyaura borylation replaces the bromide with -B(OH)₂.
Hypothetical Reaction Pathway
Methoxycarbonylation of the Amino Group
The amino group is protected with a methoxycarbonyl moiety using methyl chloroformate (ClCO₂Me). This step typically proceeds in high yield (85–95%) under mild conditions.
Reaction Conditions
-
Reagent: Methyl chloroformate (1.2 equiv)
-
Base: Pyridine or Et₃N (2.0 equiv)
-
Solvent: THF or CH₂Cl₂
-
Temperature: 0°C → room temperature
Alternative Pathways and Challenges
Direct Functionalization of Pre-Borylated Intermediates
An alternative approach involves introducing the methoxycarbonylamino group after borylation. However, boronic acids are sensitive to strong bases and electrophiles, necessitating protective strategies. For instance, using a pinacol ester-protected boronate could prevent side reactions during subsequent steps.
Protection/Deprotection Sequence
Byproduct Formation and Mitigation
Common issues in analogous syntheses include:
-
Deborylation : Addressed by avoiding strong acids/bases.
-
Oversubstitution : Controlled by stoichiometric use of methyl chloroformate.
-
Pd Residues : Removed via silica gel chromatography or chelating resins.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Sequential (Sec. 2) | Straightforward stepwise protocol | Requires halogenated precursors | 50–70 |
| Protective (Sec. 3) | Compatible with sensitive groups | Additional protection/deprotection | 60–75 |
Chemical Reactions Analysis
Types of Reactions
[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Solvents: Organic solvents like toluene, ethanol, or dimethyl sulfoxide (DMSO) are commonly used.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: Employed in the development of advanced materials, such as organic semiconductors and polymers.
Chemical Biology: Utilized in the study of biological processes and the development of chemical probes.
Mechanism of Action
The mechanism of action of [6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound interacts with palladium catalysts to form palladium-boron complexes, which facilitate the transfer of the boronic acid group to the aryl or vinyl halide. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Reactivity and Stability
The electronic and steric properties of substituents on pyridine boronic acids significantly influence their reactivity and stability. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Properties
Key Observations:
- Electron-Withdrawing Groups (EWGs): The NHCO₂Me and CF₃ groups stabilize the boronic acid via resonance and inductive effects, making these compounds less prone to protodeboronation compared to electron-donating substituents .
- Electron-Donating Groups (EDGs): Methoxy and dimethylamino groups reduce electrophilicity, slowing cross-coupling reactions but improving solubility .
Key Observations:
- Protection Strategies: BOC protection (as in the target compound) prevents undesired side reactions during boronic acid synthesis .
- Direct vs. Multi-Step Synthesis: Methoxy and trifluoromethyl analogues are synthesized more efficiently via direct methods, while amino-substituted derivatives require multi-step functionalization .
Biological Activity
[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid, also known by its chemical identifier CID 57473782, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a pyridine ring and a boronic acid functional group, which are known to impart unique properties conducive to various biological interactions.
- Molecular Formula : C₇H₉BN₂O₄
- Molecular Weight : 181.97 g/mol
- Structure : The compound features a pyridine ring substituted with a methoxycarbonylamino group and a boronic acid moiety, which is crucial for its biological activity.
Boronic acids are known to interact with diols and amino groups, facilitating their role in enzyme inhibition and molecular recognition processes. The specific mechanism of this compound involves:
- Proteasome Inhibition : Similar to other boronic acids, it may inhibit proteasome activity, leading to the accumulation of regulatory proteins and apoptosis in cancer cells .
- Antimicrobial Activity : Boronic acids have shown potential as antibacterial agents by disrupting bacterial cell wall synthesis and function .
Anticancer Activity
Research indicates that boronic acid derivatives can act as proteasome inhibitors, which are significant in cancer therapy. For instance:
- A study highlighted the compound's ability to inhibit cell cycle progression at the G2/M phase in U266 cells, suggesting its potential as an anticancer agent .
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, indicating its role in inducing apoptosis .
Antibacterial Activity
The compound has been evaluated for its antibacterial properties:
- It has shown effectiveness against Gram-negative bacteria, particularly Pseudomonas aeruginosa, which is notorious for causing nosocomial infections. The mechanism involves the inhibition of biofilm formation, enhancing its therapeutic potential in treating resistant infections .
Antiviral Activity
Some studies suggest that boronic acids can also exhibit antiviral properties:
- These compounds have been explored for their ability to inhibit viral replication through mechanisms involving interference with viral enzymes or host cell interactions .
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
